N-(3,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
Description
N-(3,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a pyrimidine ring substituted with a difluorophenyl group, a methyl group, and an oxan-4-yl group. This unique combination of functional groups imparts specific chemical and biological properties to the compound.
Properties
Molecular Formula |
C16H17F2N3O |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H17F2N3O/c1-10-19-15(11-4-6-22-7-5-11)9-16(20-10)21-12-2-3-13(17)14(18)8-12/h2-3,8-9,11H,4-7H2,1H3,(H,19,20,21) |
InChI Key |
LHIIVFXJICWQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)F)F)C3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Addition of the Oxan-4-yl Group: The oxan-4-yl group can be added through a nucleophilic substitution reaction, where an oxan-4-yl halide reacts with the pyrimidine ring.
Methylation: The methyl group can be introduced through an alkylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine or phenyl derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe for biological pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials, agrochemicals, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding or π-π stacking interactions. The oxan-4-yl group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
- N-(3,4-dichlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
- N-(3,4-difluorophenyl)-2-methyl-6-(oxan-4-yl)pyridine-4-amine
Uniqueness
This compound is unique due to the presence of the difluorophenyl group, which imparts specific electronic and steric properties. This makes the compound distinct in terms of its reactivity and binding affinity compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
